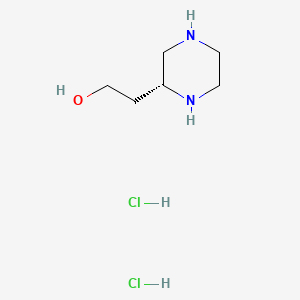

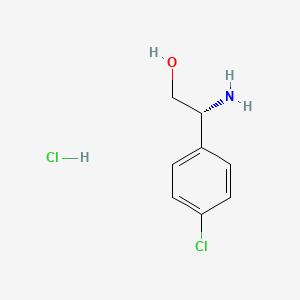

(S)-1-(o-Tolyl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

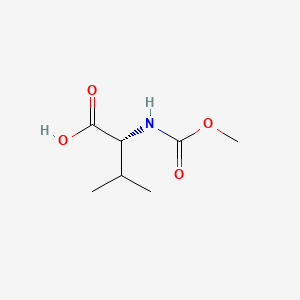

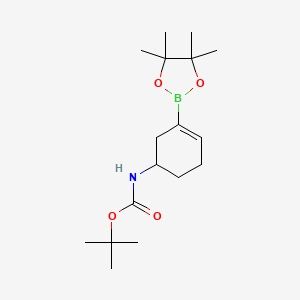

“(S)-1-(o-Tolyl)ethanamine hydrochloride” is likely a derivative of ethanamine (also known as ethylamine), which is an organic compound with a formula CH3CH2NH2. This compound is a primary amine and it’s the second-simplest primary amine after methylamine. The “o-Tolyl” part suggests a connection to toluene, a common solvent .

Molecular Structure Analysis

The molecular structure of “(S)-1-(o-Tolyl)ethanamine hydrochloride” would likely include an ethanamine group attached to a toluene group. The “S” in the name suggests that this compound has chirality, meaning it has a non-superimposable mirror image .Chemical Reactions Analysis

Again, while specific reactions involving “(S)-1-(o-Tolyl)ethanamine hydrochloride” are not available, similar compounds often participate in reactions like nucleophilic substitution or addition .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, density, and solubility. These properties can often be predicted based on the properties of similar compounds .Aplicaciones Científicas De Investigación

Antiamoebic Activity

A series of chalcones possessing N-substituted ethanamine were synthesized, involving (S)-1-(o-Tolyl)ethanamine hydrochloride as a precursor. These compounds were evaluated for their antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica and showed promising results, with some compounds displaying better activity than the standard drug metronidazole. This study illustrates the compound's utility in developing potential antiamoebic treatments (Zaidi et al., 2015).

Pyrolysis and Cracking Studies

In computational chemistry, the second-stage cracking of the pyrolysis of ethylamine, closely related to (S)-1-(o-Tolyl)ethanamine hydrochloride, was investigated. The study provided insights into the decomposition reactions of methanimine, ethenamine, and ethanimine, crucial for understanding the pyrolysis process at a molecular level. This research contributes to the broader field of chemical engineering and materials science (Almatarneh et al., 2016).

Synthesis of Pharmaceutical Intermediates

A key application of (S)-1-(o-Tolyl)ethanamine hydrochloride is in the synthesis of intermediates for pharmaceutical compounds. An efficient synthesis and practical resolution process for 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of Cinacalcet hydrochloride, was developed. This work highlights the importance of (S)-1-(o-Tolyl)ethanamine hydrochloride in the pharmaceutical industry, particularly in the production of treatments for conditions such as secondary hyperparathyroidism (Mathad et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S)-1-(2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGAKUOLRVQVHG-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(o-Tolyl)ethanamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.